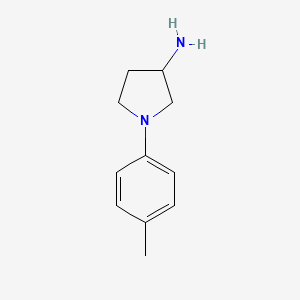

1-(4-Methylphenyl)pyrrolidin-3-amine

Overview

Description

1-(4-Methylphenyl)pyrrolidin-3-amine is a compound with the molecular formula C11H16N2 . It has been identified as a potent and functionally active MCH-R1 antagonist .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 1-(4-Methylphenyl)pyrrolidin-3-amine, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular weight of 1-(4-Methylphenyl)pyrrolidin-3-amine is 176.26 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 176.131348519 g/mol, and the monoisotopic mass is also 176.131348519 g/mol .Physical And Chemical Properties Analysis

1-(4-Methylphenyl)pyrrolidin-3-amine has a molecular weight of 176.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 29.3 Ų .Scientific Research Applications

Development of Biologically Active Compounds

The pyrrolidine ring, a core structure in “1-(4-Methylphenyl)pyrrolidin-3-amine,” is widely utilized in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry and increasing three-dimensional coverage .

Selective Androgen Receptor Modulators (SARMs)

Researchers have synthesized derivatives of pyrrolidine, such as “1-(4-Methylphenyl)pyrrolidin-3-amine,” to create SARMs. These compounds are optimized to selectively modulate androgen receptors, which can be beneficial for treating conditions like muscle wasting and osteoporosis .

Anticancer Activity

Pyrrolidine derivatives have shown promise in anticancer research. For instance, compounds structurally related to “1-(4-Methylphenyl)pyrrolidin-3-amine” have exhibited antitumor activity against lung and CNS cancers, indicating the potential for developing new cancer therapies .

Neuropharmacological Applications

The pyrrolidine scaffold is instrumental in the design of drugs with neuropharmacological activities. Compounds with this structure have been investigated for their potential to treat neurological disorders and may contribute to the development of new neuroactive drugs .

Antiparasitic Activity

Derivatives of pyrrolidine have been explored for their antiparasitic effects. Studies have shown that these compounds can be effective against various parasites, suggesting a role for “1-(4-Methylphenyl)pyrrolidin-3-amine” in the development of new antiparasitic agents .

Organ Protective Properties

Pyrrolidine alkaloids, which share a similar structure with “1-(4-Methylphenyl)pyrrolidin-3-amine,” have been identified to possess organ protective properties. This highlights the potential for using such compounds in therapies aimed at protecting organs from damage due to various diseases .

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring is a common feature in many bioactive molecules with target selectivity .

Mode of Action

The pyrrolidine ring and its derivatives are known to interact with their targets in a way that depends on the spatial orientation of substituents and the different stereoisomers . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Pyrrolidine derivatives have been associated with a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It’s known that the biological profile of drug candidates can be influenced by the different stereoisomers and the spatial orientation of substituents .

Future Directions

properties

IUPAC Name |

1-(4-methylphenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-2-4-11(5-3-9)13-7-6-10(12)8-13/h2-5,10H,6-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBFNTQWVBGVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylphenyl)pyrrolidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

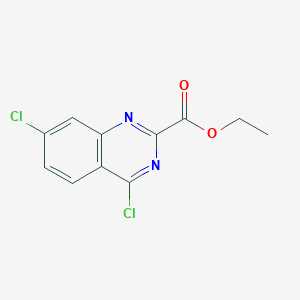

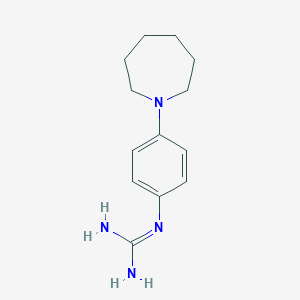

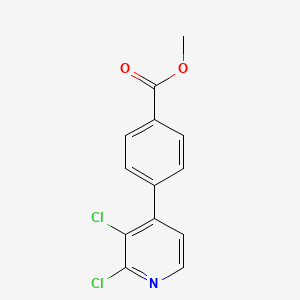

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Chloro-6-fluorobenzyl)oxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde](/img/structure/B1420177.png)

![4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1420178.png)

![benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1420180.png)

![5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1420185.png)